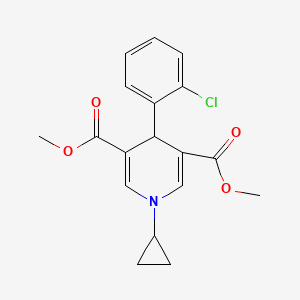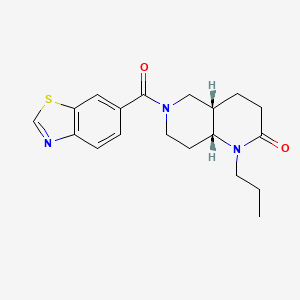![molecular formula C19H22N2O4 B5489932 N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5489932.png)
N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(diethylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-furamide, commonly known as DMF, is a small molecule that has been extensively studied for its potential applications in scientific research. DMF is a furan derivative and is classified as a nonsteroidal anti-inflammatory drug (NSAID). In recent years, DMF has gained significant attention due to its unique chemical properties and its potential to modulate various biological processes.
Wirkmechanismus
DMF exerts its biological effects through various mechanisms. One of the primary mechanisms is the activation of the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. DMF activates Nrf2 by covalently modifying cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), which sequesters Nrf2 in the cytoplasm. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation into the nucleus, where it binds to antioxidant response elements (AREs) and activates the expression of target genes.
Biochemical and Physiological Effects:
DMF has been shown to modulate various biochemical and physiological processes. DMF can induce the expression of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). DMF can also inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. In addition, DMF can modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These properties make DMF a potential therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DMF has several advantages for lab experiments. DMF is a small molecule that can easily penetrate cell membranes and reach intracellular targets. DMF is also stable and can be stored for extended periods without degradation. However, DMF has some limitations for lab experiments. DMF can be toxic at high concentrations, and its effects can be cell-type dependent. DMF can also interfere with some assays, such as assays that measure the activity of cytochrome P450 enzymes.
Zukünftige Richtungen
DMF research is an active area of investigation, and several future directions can be pursued. One potential direction is the development of DMF analogs that have improved pharmacokinetic and pharmacodynamic properties. Another direction is the investigation of the role of DMF in the regulation of autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis. DMF has been shown to induce autophagy in some cell types, and further investigation is needed to elucidate the mechanism of this effect. Finally, DMF research can be expanded to investigate its potential applications in other disease areas, such as metabolic diseases and infectious diseases.
Conclusion:
In conclusion, DMF is a small molecule that has been extensively studied for its potential applications in scientific research. DMF modulates various biological processes, including the immune system, oxidative stress, and inflammation. DMF has several advantages for lab experiments, but its effects can be cell-type dependent and can interfere with some assays. DMF research is an active area of investigation, and several future directions can be pursued to further elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
DMF can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 1-(4-methoxyphenyl)-2-(diethylamino)acrylonitrile. This intermediate compound can then be reacted with furfurylamine to produce DMF. Another method involves the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 1-(4-methoxyphenyl)-2-(diethylamino)acrylamide, which can be cyclized using furfurylamine to produce DMF.
Wissenschaftliche Forschungsanwendungen
DMF has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the modulation of the immune system. DMF has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation. DMF has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These properties make DMF a potential therapeutic agent for various immune-mediated disorders, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[(E)-3-(diethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-21(5-2)19(23)16(20-18(22)17-7-6-12-25-17)13-14-8-10-15(24-3)11-9-14/h6-13H,4-5H2,1-3H3,(H,20,22)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZMHEBGFSWHJQ-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6081288 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)


![N-(tert-butyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5489874.png)
![1'-[2-furyl(oxo)acetyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5489876.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(5-bromo-2-thienyl)methylene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5489877.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5489878.png)
![2-(1H-benzimidazol-2-yl)-3-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B5489879.png)
![3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5489893.png)

![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489908.png)

![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5489924.png)